tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate
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Overview
Description
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate: is a chemical compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is primarily used in laboratory research and has applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate typically involves the reaction of octahydropyrano[3,4-c]pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate
- tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
Uniqueness
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octahydropyrano[3,4-c]pyrrol moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
CAS No. |
2386283-00-5 |
---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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